Methyl 4,5-dibromo-2-fluorobenzoate
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Overview
Description
Methyl 4,5-dibromo-2-fluorobenzoate is an organic compound with the molecular formula C8H5Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. The compound is commonly used in organic synthesis and various chemical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dibromo-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of methyl benzoate. The typical synthetic route involves the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at positions 4 and 5.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at positions 4 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol.
Oxidation: Oxidation of the compound can lead to the formation of dibromo-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Dibromo-fluorobenzyl alcohol.
Oxidation: Dibromo-fluorobenzoic acid.
Scientific Research Applications
Methyl 4,5-dibromo-2-fluorobenzoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in biochemical assays and studies to understand its interactions with biological molecules
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in various chemical transformations .
Comparison with Similar Compounds
Methyl 4,5-dibromo-2-fluorobenzoate can be compared with other similar compounds such as:
Methyl 2-fluorobenzoate: Lacks the bromine atoms at positions 4 and 5, resulting in different reactivity and applications.
Methyl 4-bromo-2-fluorobenzoate: Contains only one bromine atom, leading to variations in its chemical behavior and uses.
Methyl 4,5-dichloro-2-fluorobenzoate: Substitutes chlorine atoms for bromine, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
methyl 4,5-dibromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQSHUARBHYOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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